Methyl (3-chloro-4-formylphenyl)acetate
Description
Methyl (3-chloro-4-formylphenyl)acetate is an aromatic ester featuring a phenyl ring substituted with a chlorine atom at the meta-position (C3) and a formyl group (-CHO) at the para-position (C4), with a methyl acetate moiety attached via the phenyl ring. The chlorine and formyl substituents confer distinct electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions such as hydrogen bonding .
Properties
Molecular Formula |
C10H9ClO3 |
|---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
methyl 2-(3-chloro-4-formylphenyl)acetate |
InChI |
InChI=1S/C10H9ClO3/c1-14-10(13)5-7-2-3-8(6-12)9(11)4-7/h2-4,6H,5H2,1H3 |
InChI Key |
LJMUINROLXWVOI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)C=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Functional Group Analysis
- Chlorine vs. Fluorine : The presence of chlorine (as in the target compound) versus fluorine (e.g., Methyl 2-(3-fluoro-4-methylphenyl)acetate ) alters electronic properties. Chlorine’s stronger electron-withdrawing effect increases molecular polarity and may enhance intermolecular halogen bonding, whereas fluorine’s smaller size reduces steric hindrance.
- Formyl Group: The formyl substituent (C4 in the target compound) enables hydrogen bonding and keto-enol tautomerism, which can influence crystallization behavior and solubility compared to methyl or ethyl esters lacking this group (e.g., 4-Chloro-3-methylphenyl acetate ) .
- Ester Group: Methyl esters (e.g., target compound) typically exhibit lower solubility in polar solvents compared to ethyl esters (e.g., Ethyl (2,3-dichloro-4-formylphenoxy)acetate ), due to reduced hydrophobic interactions.
Hydrogen Bonding and Crystal Packing
The formyl group in Methyl (3-chloro-4-formylphenyl)acetate likely participates in C–H···O or O–H···O hydrogen bonds, similar to patterns observed in related formyl-substituted acetates . This contrasts with methyl- or halogen-substituted analogs (e.g., Methyl 2-[3-(3-chloro-4-methylphenyl)phenyl]acetate ), where weaker van der Waals forces dominate packing arrangements.
Research Findings and Gaps
- Experimental Data : Direct studies on this compound are scarce, necessitating extrapolation from analogs. For instance, biphenyl analogs (e.g., ) show higher thermal stability due to extended conjugation, suggesting similar trends for the target compound.
- Safety and Handling : Chlorinated aromatic esters (e.g., ) often require precautions against dermal exposure and inhalation, though specific toxicity data for the target compound remains unverified.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
